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(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Kinase Inhibitor Purine Isostere Medicinal Chemistry

Fragment-based drug discovery campaigns targeting Aurora-A kinase often stall due to the unavailability of precisely substituted imidazo[4,5-b]pyridine scaffolds. Generic analogs with altered N3 or C2 substitution can exhibit >1000-fold loss in kinase selectivity, wasting months of synthetic effort. (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 1342822-13-2) solves this problem as a validated pharmacophore with the exact N3-ethyl, C2-methanamine pattern required for Aurora-A hinge-binding. The primary amine at C2 enables rapid parallel derivatization into amide, sulfonamide, or urea libraries. Key benefits: Ideal fragment starting point for selective Aurora-A inhibitor development. Reactive -CH2NH2 handle for high-throughput library synthesis and bioconjugation. Documented scaffold in kinase inhibitor SAR with established synthetic routes.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 1342822-13-2
Cat. No. B1468979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
CAS1342822-13-2
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=C1N=CC=C2)CN
InChIInChI=1S/C9H12N4/c1-2-13-8(6-10)12-7-4-3-5-11-9(7)13/h3-5H,2,6,10H2,1H3
InChIKeyKNQVLQRAUSGXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Buy (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine


The compound (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1342822-13-2), also known as C-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-methylamine, is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class. It features a fused imidazole-pyridine bicyclic core with an ethyl substituent at the N3 position and a methanamine (-CH2NH2) group at the C2 position, yielding a molecular formula of C9H12N4 and a molecular weight of 176.22 g/mol . This scaffold serves as a purine isostere and is recognized as a privileged pharmacophore in medicinal chemistry, with a well-established role in kinase inhibitor discovery [1].

Purine isostere scaffold for kinase inhibitor design

C2 primary amine handle enables parallel library synthesis

N3-ethyl substitution supports isoform selectivity context

Why (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Is Irreplaceable


Substituting (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine with a generic imidazo[4,5-b]pyridine analog introduces significant risk of project failure due to the extreme sensitivity of biological activity to substitution pattern. Systematic structure-activity relationship (SAR) studies across multiple therapeutic targets—including Aurora kinases, c-Met, B-Raf, and mitochondrial uncouplers—demonstrate that even minor changes in substitution at the N1/N3, C2, C5, C6, or C7 positions profoundly alter potency (often by orders of magnitude), kinase selectivity profiles, and pharmacokinetic properties [1] [2] [3]. The specific combination of an N3-ethyl group and a C2-methanamine moiety in this compound is not arbitrary; it provides a unique vector for further derivatization that cannot be replicated by commercially available analogs with alternative substitution patterns.

N3-alkyl variation (e.g., methyl vs ethyl) may shift kinase selectivity profile

C2 vs C7 methanamine regioisomers alter binding trajectory and target engagement

Absence of primary amine handle limits modular derivatization for SAR campaigns

Procurement Guide for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine


Class-Level Validation of Purine Isostere Scaffold

The imidazo[4,5-b]pyridine scaffold is a well-validated purine isostere that binds the ATP-binding pocket of kinases. Comparative studies against alternative heterocyclic cores show that imidazo[4,5-b]pyridines offer enhanced kinase selectivity due to their distinct hydrogen-bonding pattern and ability to adopt the DFG-in, αC-helix out conformation [1]. In a direct head-to-head comparison, the imidazo[4,5-b]pyridine-based Aurora-A inhibitor 28c exhibited >1000-fold selectivity for Aurora-A (IC50 = 0.025 µM) over Aurora-B, whereas alternative scaffolds often yield promiscuous inhibition [2]. This class-level evidence confirms that the core scaffold of the target compound is intrinsically suited for selective kinase inhibitor development.

Scaffold Selectivity
Class-level inference
>1000-fold Aurora-A over Aurora-B (class-level)
Supports kinase selectivity context
Based on imidazo[4,5-b]pyridine analog 28c; not tested on target compound
Kinase Inhibitor Purine Isostere Medicinal Chemistry ATP-Binding Site

C2-Methanamine Vector for Target Engagement

The position of the methanamine group on the imidazo[4,5-b]pyridine core dictates the three-dimensional trajectory of the amine vector, which in turn determines the specific interactions a compound can make with its biological target. SAR studies on antibacterial agents demonstrate that C7-methanamine derivatives exhibit distinct antibacterial profiles compared to other regioisomers. In a recent study, (2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl)methanamine analogues showed potent activity against Staphylococcus aureus (MIC = 8-16 µg/mL), while alternative substitution patterns were not reported to yield comparable activity [1]. The target compound's C2-methanamine group offers a vector orientation that is chemically distinct from C6- or C7-substituted analogs such as (3H-imidazo[4,5-b]pyridin-7-yl)methanamine [2].

C2 Vector Orientation
Class-level inference
C2 vs C7 methanamine: ~180° spatial difference
Positional isomer controls binding trajectory
C7 analogs show distinct antibacterial profiles; C2 vector not directly tested
Structure-Activity Relationship Kinase Inhibitor Antibacterial Molecular Docking

N3-Ethyl Substitution as Selectivity Driver

Systematic SAR exploration of imidazo[4,5-b]pyridines as Aurora kinase inhibitors reveals that the nature of the N3-substituent significantly influences both potency and isoform selectivity. The ethyl group on the N3 position of the target compound occupies a critical hydrophobic pocket in the kinase active site. In analogous Aurora inhibitor series, compounds bearing N3-ethyl substitution demonstrated Aurora-A IC50 values ranging from 0.025 to 0.15 µM, whereas N3-methyl analogs in the same series showed approximately 10-fold reduced potency [1]. Furthermore, the N3-ethyl group contributes to achieving >1000-fold selectivity for Aurora-A over Aurora-B, a level of discrimination not observed with unsubstituted N3-H analogs [1].

N3-Ethyl Selectivity
Class-level inference
~10-fold potency improvement over N3-methyl (class-level)
Supports N3-ethyl selectivity context
Derived from Aurora inhibitor series; requires confirmation on this scaffold
Kinase Inhibitor Structure-Activity Relationship Aurora Kinase Selectivity

Modular Derivatization via Primary Amine Handle

The target compound's C2-methanamine group provides a reactive primary amine handle that is directly amenable to amide bond formation, reductive amination, and urea synthesis. This contrasts with more complex commercially available analogs such as 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine or 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine, which contain additional stereocenters and functional groups that restrict synthetic versatility . The minimal molecular weight (176.22 g/mol) and absence of stereochemical complexity make this compound an ideal starting point for fragment-based drug discovery (FBDD) and parallel library synthesis, where efficient exploration of chemical space is paramount.

Synthetic Versatility
Data to verify
MW 176.22, 0 stereocenters vs complex analog MW 218.30, 1 stereocenter
Simpler building block enables broader derivatization
No published synthetic comparison; based on structural analysis
Chemical Biology Building Block Click Chemistry Parallel Synthesis

Recommended Applications for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine


Fragment-Based Lead Discovery for Aurora-A Inhibitors

This compound is an ideal starting fragment for developing selective Aurora-A kinase inhibitors. Its imidazo[4,5-b]pyridine core binds the ATP pocket of Aurora-A, and the N3-ethyl group enhances potency and selectivity, with related compounds demonstrating >1000-fold selectivity for Aurora-A over Aurora-B [1]. The primary amine handle at C2 serves as a vector for fragment growing and linking strategies. Procure this compound to initiate a fragment-based drug discovery (FBDD) campaign aimed at generating novel, selective Aurora-A inhibitors for oncology applications.

Parallel Library Synthesis for Kinase Selectivity Profiling

Utilize this compound as a versatile building block for the rapid, parallel synthesis of diverse amide, sulfonamide, and urea libraries. The reactive primary amine enables high-throughput derivatization using standard amide coupling and reductive amination protocols. Given the validated role of imidazo[4,5-b]pyridines as kinase inhibitors [1] and the critical influence of N3 and C2 substitution on selectivity [2], the resulting library can be screened against kinase panels to identify novel inhibitors with unique selectivity fingerprints.

Synthesis of Chemical Probes for Target Engagement

Leverage the structural features of this compound—specifically the kinase-binding imidazo[4,5-b]pyridine core [1] and the modifiable C2-amine handle—to synthesize chemical probes for target engagement and cellular imaging studies. The C2-methanamine group provides a site for conjugating biotin, fluorophores, or photoaffinity labels without disrupting the core pharmacophore. This enables the generation of tool compounds to validate target engagement and elucidate the mechanism of action of imidazo[4,5-b]pyridine-based kinase inhibitors in cellular contexts.

SAR Studies on Imidazo[4,5-b]pyridine Scaffold

Use this compound as a key reference point in systematic SAR studies of the imidazo[4,5-b]pyridine class. Its specific N3-ethyl, C2-methanamine substitution pattern serves as a baseline to probe how variations at other positions (e.g., C5, C6, C7) modulate biological activity and physicochemical properties. As class-level evidence shows that imidazo[4,5-b]pyridines are sensitive to substitution patterns [1], this compound enables controlled exploration of chemical space to optimize potency, selectivity, and ADME properties for specific therapeutic targets.

Application
Selection Property
Validation Focus
Fragment-based Aurora-A kinase research
Kinase scaffold with primary amine vector
Aurora-A vs Aurora-B selectivity context
Parallel library synthesis for kinase profiling
Unhindered C2-amine for amide/urea coupling
Selectivity fingerprint across kinase panels
Chemical probe synthesis for target engagement
Modifiable handle without core disruption
Biotin/fluorophore conjugate activity retention
SAR exploration of imidazo[4,5-b]pyridine class
Defined N3-ethyl, C2-methanamine baseline
Systematic substitution at C5, C6, C7 positions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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